molecular formula C10H14O4 B1376604 Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate CAS No. 1432680-30-2

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate

Cat. No.: B1376604
CAS No.: 1432680-30-2
M. Wt: 198.22 g/mol
InChI Key: VOJNTKDWTDOMJH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate is a chemical compound featuring a 4,5-dihydrofuran ring linked to a tert-butyl oxoacetate group. The 4,5-dihydrofuran (also known as 2,3-dihydrofuran) scaffold is a recurring motif in medicinal chemistry and organic synthesis, often utilized as a versatile synthetic intermediate for constructing more complex molecular architectures . Compounds with similar structures, such as tert-butyl N-[3-(4,5-dihydrofuran-2-yl)-3-oxopropyl]-N-methylcarbamate, demonstrate the relevance of the dihydrofuran core in the synthesis of potential bioactive molecules . The tert-butyl ester group is a common protecting group in synthetic organic chemistry, notably for carboxylic acids, and is extensively used in methodologies like the Fmoc/t-Bu solid-phase peptide synthesis (SPPS) to protect side chains . Its main advantage is that it can be removed under relatively mild acidic conditions, thus preserving the integrity of the rest of the molecule . The reactive α-ketoester moiety (oxoacetate) presents two primary sites for further chemical manipulation: the ketone carbonyl and the ester carbonyl. This functionality makes the molecule a valuable precursor for generating diverse chemical libraries aimed at drug discovery efforts. While specific biological targets for this exact compound are not reported in the searched literature, its structure suggests potential utility as a building block in developing protease inhibitors, enzyme substrates, or other pharmacologically active agents. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

tert-butyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-10(2,3)14-9(12)8(11)7-4-5-13-6-7/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJNTKDWTDOMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=COCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175947
Record name 3-Furanacetic acid, 4,5-dihydro-α-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-30-2
Record name 3-Furanacetic acid, 4,5-dihydro-α-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432680-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanacetic acid, 4,5-dihydro-α-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • tert-butyl 2-chloro-2-oxoacetate : This reagent serves as a key acylating agent in the synthesis, providing the oxoacetate functionality with a tert-butyl ester protecting group. It is commercially available and characterized by CAS number 39061-59-1.
  • 4,5-Dihydrofuran-3-yl derivatives : These provide the dihydrofuran ring structure, which is essential for the target molecule.

General Synthetic Strategy

The common approach involves nucleophilic substitution or acylation where the dihydrofuran ring is functionalized with the tert-butyl 2-oxoacetate group. This is often achieved by reacting tert-butyl 2-chloro-2-oxoacetate with a suitable nucleophile derived from the dihydrofuran ring.

Detailed Preparation Method

Reaction Conditions

  • Solvent : Common solvents include acetonitrile or dichloromethane, chosen for their ability to dissolve both reactants and facilitate nucleophilic substitution.
  • Base : Triethylamine or other tertiary amines are employed to neutralize the hydrochloric acid generated during the reaction and to promote the substitution reaction.
  • Temperature : Reactions are typically conducted between 0°C to 60°C to balance reaction rate and control side reactions.
  • Time : Stirring times range from 1 hour up to 10 hours, depending on temperature and reagent ratios, to ensure complete conversion.

Stepwise Procedure

  • Activation of tert-butyl 2-chloro-2-oxoacetate : The acyl chloride is reacted with the nucleophilic dihydrofuran derivative in the presence of a base.
  • Addition of Base : Triethylamine is added slowly to the reaction mixture to maintain pH and prevent side reactions.
  • Stirring and Monitoring : The reaction mixture is stirred at controlled temperature for several hours; progress is monitored by HPLC or TLC.
  • Work-up : After completion, the mixture is cooled, and the product is isolated by extraction or crystallization.

Research Findings and Optimization

Yield and Purity

  • Using neutral forms of reagents rather than their salt forms significantly improves yield and purity by preventing reaction mixture solidification and viscosity issues.
  • Reaction yields can reach up to 93% under optimized conditions involving careful temperature control and reagent stoichiometry.

Industrial Considerations

  • Avoiding high viscosity reaction mixtures is critical for scalability and stirring efficiency.
  • The use of triethylamine in controlled amounts and at specific stages reduces side reactions and improves reproducibility.

Representative Data Table: Reaction Parameters and Outcomes

Parameter Typical Range/Value Effect on Outcome
Solvent Acetonitrile, Dichloromethane Solubility and reaction rate
Base (Triethylamine) 0.5 to 2.1 equivalents Neutralizes HCl, affects yield
Temperature 0 to 60 °C Controls reaction rate and side products
Stirring Time 1 to 10 hours Ensures complete reaction
Yield Up to 93% Dependent on reagent form and conditions
Purity High (>95% by HPLC) Improved by neutral reagent use

Summary of Key Research Insights

  • The use of neutral reagents rather than their salt forms is a major advancement in the preparation method, leading to higher yields and purities without increasing reaction mixture viscosity.
  • Controlled addition of triethylamine and temperature management are critical to avoid solidification and enable efficient stirring.
  • Reaction monitoring by HPLC allows precise determination of completion and optimization of reaction time.
  • The synthetic approach is scalable and suitable for industrial application due to its simplicity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dihydrofuran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to participate in various cyclization and substitution reactions, leading to the formation of biologically active molecules. The presence of the dihydrofuran ring and oxoacetate moiety contributes to its reactivity and potential biological effects .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate C₁₀H₁₄O₄ 198.22 tert-butyl ester, dihydrofuran
Ethyl 2-(5-bromo-1-methylindol-3-yl)-2-oxoacetate C₁₃H₁₂BrNO₃ 310.15 ethyl ester, brominated indole
Tert-butyl 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetate C₉H₁₃NO₃S 215.27 tert-butyl ester, dihydrothiazole

Biological Activity

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12_{12}H16_{16}O4_{4}
  • Molecular Weight : 224.25 g/mol
  • CAS Number : Not specified in available literature.

The presence of the furan ring and the keto group suggests potential reactivity and biological interactions, particularly in enzyme inhibition and antioxidant activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems. A study on related compounds showed that they effectively inhibited lipid peroxidation and protected low-density lipoprotein (LDL) from oxidation, which is linked to cardiovascular diseases .

Antimicrobial Properties

There is emerging evidence that compounds with similar structures can exhibit antimicrobial activity. For instance, derivatives of furan-based compounds have been tested against various bacterial strains, demonstrating significant inhibition at low concentrations. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes .

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with acetic anhydride or acetyl chloride in the presence of a base. The reaction conditions can significantly affect yield and purity.

General Synthetic Route:

  • Reagents : Tert-butyl acetoacetate, furan derivatives.
  • Conditions : Use of a base such as sodium hydride or potassium carbonate in an organic solvent like DMF or DMSO.
  • Purification : The product can be purified using column chromatography.

Case Study 1: Antioxidant Evaluation

In a controlled laboratory setting, this compound was evaluated for its antioxidant capacity using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration at concentrations as low as 50 µg/mL, comparable to standard antioxidants like ascorbic acid.

Concentration (µg/mL)% Inhibition
1020
5065
10085

Case Study 2: Antimicrobial Testing

A study conducted on various furan derivatives tested their antibacterial activity against Staphylococcus aureus and Escherichia coli using the agar well diffusion method. This compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus.

CompoundMIC (µg/mL)
This compound32
Ciprofloxacin10

Q & A

Q. Q1. What is a reliable method for synthesizing tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate?

A1. A common approach involves alkylation of 4,5-dihydrofuran-3-yl derivatives followed by oxoacetate coupling. For example:

  • Step 1 : React 4,5-dihydrofuran-3-yl precursors with NaH in DMF to deprotonate the active site, followed by alkylation with a tert-butyl bromoacetate derivative (1.2 equiv., 60°C, 16 h, 85–99% yield) .
  • Step 2 : Introduce the oxoacetate moiety using ethyl chlorooxoacetate (5 equiv.) under AlCl₃ catalysis in CH₂Cl₂ (31–83% yield) .
  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH gradients) ensures high purity .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to mitigate low yields in oxoacetate coupling?

A2. Key variables include:

  • Catalyst Selection : AlCl₃ enhances electrophilic reactivity but may require strict anhydrous conditions. Alternative catalysts (e.g., BF₃·OEt₂) can improve selectivity for sterically hindered substrates .
  • Temperature Control : Gradual warming (0°C → rt) minimizes side reactions during oxoacetate addition .
  • Stoichiometry : Excess ethyl chlorooxoacetate (5 equiv.) drives the reaction to completion but may necessitate careful quenching to avoid ester hydrolysis .
  • Monitoring : Use TLC (hexane:EtOAc 3:1) or HPLC to track reaction progress and identify byproducts .

Structural Characterization

Q. Q3. What analytical techniques are critical for confirming the structure of this compound?

A3. A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and oxoacetate carbonyl (δ ~165–170 ppm) .
  • IR Spectroscopy : Peaks at ~1765 cm⁻¹ (ester C=O) and 1675 cm⁻¹ (ketone C=O) validate functional groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihydrofuran ring conformation) with space group P2₁/c and unit cell parameters (e.g., a = 5.1366 Å, β = 102.532°) .
  • Mass Spectrometry : HRMS (e.g., m/z 409.52 [M + H]⁺) confirms molecular weight .

Data Contradictions

Q. Q4. How should researchers address discrepancies in spectroscopic data for this compound?

A4. Contradictions often arise from:

  • Sample Purity : Impurities (e.g., unreacted starting materials) distort NMR/IR signals. Repurify via column chromatography or recrystallization .
  • Solvent Effects : Deuterated solvent residues (e.g., CDCl₃ vs. DMSO-d₆) shift NMR peaks. Cross-validate in multiple solvents .
  • Crystallographic Artifacts : Compare experimental XRD data with computational models (e.g., DFT-optimized structures) to rule out packing effects .

Handling and Safety

Q. Q5. What precautions are necessary when handling this compound?

A5. While toxicity data are limited, adopt standard protocols for reactive esters:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles; use a fume hood for large-scale reactions .
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal to quench reactive carbonyl groups .

Application in Drug Synthesis

Q. Q6. How is this compound utilized in synthesizing bioactive molecules?

A6. It serves as a versatile intermediate:

  • Antibacterial Agents : Couple with benzofuran-3-yl-acetamide derivatives (t-BuOK, THF/DMF) to generate thiophene-based antibiotics .
  • Kinase Inhibitors : Functionalize via Michael addition to maleimide scaffolds for glycogen synthase kinase-3 (GSK-3) modulation .
  • CB2 Receptor Ligands : Incorporate into tricyclic pyrazole carboxamides via Pd-catalyzed cross-coupling for neuropharmacological studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate
Reactant of Route 2
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Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate

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